molecular formula C46H55N11O7S B064386 His-Cys-Lys-Phe-Trp-Trp CAS No. 172546-75-7

His-Cys-Lys-Phe-Trp-Trp

Cat. No. B064386
M. Wt: 906.1 g/mol
InChI Key: ITHDAFCBITUNSR-CCMAZBEPSA-N
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Description

The hexapeptide His-Cys-Lys-Phe-Trp-Trp is a synthetic sequence designed for specific studies in biochemistry and molecular biology. This sequence includes amino acids with unique side chains: histidine (His), cysteine (Cys), lysine (Lys), phenylalanine (Phe), and tryptophan (Trp) repeated twice, which are known for their distinctive chemical properties and roles in biological systems.

Synthesis Analysis

Peptide synthesis generally involves the stepwise addition of amino acids or the coupling of smaller peptides in a specific sequence. For hexapeptides like His-Cys-Lys-Phe-Trp-Trp, solid-phase synthesis is a common method, allowing for the precise assembly of amino acid sequences through repetitive cycles of deprotection and coupling reactions (Cheng et al., 2001).

Molecular Structure Analysis

The molecular structure of peptides is crucial for their biological function. Techniques such as NMR spectroscopy and X-ray crystallography are used to determine the conformation and spatial arrangement of atoms within the peptide. The structure of peptides similar to His-Cys-Lys-Phe-Trp-Trp would be characterized by their secondary structures (e.g., α-helices, β-sheets) and the specific orientation of side chains which influence their biological activity and interaction with other molecules (Onesti et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of peptides is influenced by the functional groups of their amino acid residues. For His-Cys-Lys-Phe-Trp-Trp, the presence of cysteine allows for the formation of disulfide bridges, contributing to the stability of the peptide's tertiary structure. The aromatic residues (Phe and Trp) may participate in π-π interactions, while the basic side chain of Lys and the imidazole group of His can engage in ionic interactions and hydrogen bonding (McKenzie et al., 2000).

Physical Properties Analysis

The physical properties of peptides, including solubility, thermal stability, and hydrophobicity, are determined by their amino acid composition and sequence. The solubility of His-Cys-Lys-Phe-Trp-Trp in aqueous or organic solvents would be influenced by the hydrophobic residues (Phe, Trp) and the charged residues (His, Lys, Cys), affecting its application in biological studies and pharmaceutical formulations (Asgharzadeh et al., 2019).

Chemical Properties Analysis

The chemical properties of His-Cys-Lys-Phe-Trp-Trp, such as reactivity towards specific enzymes, potential for post-translational modifications, and ability to form complexes with metals or other small molecules, are key to its functionality. For example, the cysteine residue offers potential for redox reactions and metal binding, while the basic nature of Lys and the nucleophilic character of His can facilitate enzyme-substrate interactions and catalysis (Bradford et al., 2009).

Scientific Research Applications

Specific Scientific Field

Endocrinology

Application Summary

The peptide sequence is similar to a synthetic hexapeptide, His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 (GHRP), which has been reported to have remarkable growth hormone (GH) releasing activity in a variety of species, especially in humans .

Methods of Application

The peptide is administered to subjects, and plasma GH responses are measured . The administration can be done intranasally .

Results or Outcomes

The administration of GHRP resulted in increased plasma GH and IGF-I levels in normal men .

Inhibition of HIV-1 Integrase

Specific Scientific Field

Virology

Application Summary

His-Cys-Lys-Phe-Trp-Trp inhibits HIV-1 integrase (IN)-mediated 3′-processing and integration of HIV DNA .

Results or Outcomes

The peptide is also active on integrases from HIV-2, feline immunodeficiency virus, and Moloney murine leukemia virus .

Functionalization and Conjugation of Proteins and Peptides at Tyrosine Residues

Specific Scientific Field

Biochemistry

Application Summary

The peptide sequence contains a tyrosine residue, which is susceptible to various post-translational modifications . This makes it a potential tool for investigating the function of tyrosine in proteins and bioactive peptides .

Methods of Application

The exact methods of application are not specified in the sources, but it likely involves the use of the peptide in biochemical assays .

Results or Outcomes

The outcomes of these investigations could have significant relevance across various disciplines, including chemical, biological, medical, and material sciences .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H55N11O7S/c47-17-9-8-16-36(53-45(62)40(25-65)57-41(58)33(48)21-30-24-49-26-52-30)42(59)54-37(18-27-10-2-1-3-11-27)43(60)55-38(19-28-22-50-34-14-6-4-12-31(28)34)44(61)56-39(46(63)64)20-29-23-51-35-15-7-5-13-32(29)35/h1-7,10-15,22-24,26,33,36-40,50-51,65H,8-9,16-21,25,47-48H2,(H,49,52)(H,53,62)(H,54,59)(H,55,60)(H,56,61)(H,57,58)(H,63,64)/t33-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHDAFCBITUNSR-CCMAZBEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H55N11O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433657
Record name His-Cys-Lys-Phe-Trp-Trp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

906.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

His-Cys-Lys-Phe-Trp-Trp

CAS RN

172546-75-7
Record name His-Cys-Lys-Phe-Trp-Trp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
His-Cys-Lys-Phe-Trp-Trp
Reactant of Route 2
His-Cys-Lys-Phe-Trp-Trp
Reactant of Route 3
His-Cys-Lys-Phe-Trp-Trp
Reactant of Route 4
His-Cys-Lys-Phe-Trp-Trp
Reactant of Route 5
His-Cys-Lys-Phe-Trp-Trp
Reactant of Route 6
His-Cys-Lys-Phe-Trp-Trp

Citations

For This Compound
28
Citations
D Wan, Q Chen, MX Gao, XM Zhang, PY Yang - Science China Chemistry, 2014 - Springer
… Thr-Lys-Phe-His-Cys-Lys-Phe-Trp-Trp containing thiol as the … HisCys-Lys-Phe-Trp-Trp, m/z = 1282 [M + H]+). In Figure 1(a), we can clearly see that Thr-Lys-Phe-His-Cys-Lys-Phe-TrpTrp …
Number of citations: 0 link.springer.com
K Krajewski, YQ Long, C Marchand, Y Pommier… - Bioorganic & medicinal …, 2003 - Elsevier
… During our structure–activity studies of analogues of the hexapeptide integrase inhibitor, His-Cys-Lys-Phe-Trp-Trp-NH 2 (1), identified earlier by peptide library methodology by Plasterk …
Number of citations: 0 www.sciencedirect.com
EC de Almeida Natália - 2013 - pubag.nal.usda.gov
… toward the 1-hydroxyethyl radical with apparent second-order rate constants close to the diffusion limit in water and ranging from 0.5 × 10⁹ L mol–¹ s–¹ for the His-Cys-Lys-Phe-Trp-Trp …
Number of citations: 0 pubag.nal.usda.gov
E Chekmeneva, JM Díaz-Cruz, C Ariño… - Analytical biochemistry, 2006 - Elsevier
… The peptide H-His-Cys-Lys-Phe-Trp-Trp-OH, in the form of trifluoroacetate salt, was obtained from Bachem (cat. no. 4026848 [H-3524]) with a molecular weight of 906.07 g mol −1 and a …
Number of citations: 0 www.sciencedirect.com
NEC de Almeida, MN Lund, ML Andersen… - Journal of agricultural …, 2013 - ACS Publications
… The apparent second-order rate constants, k 2 , ranged from 4.9 × 10 8 to 2.7 × 10 9 L mol –1 s –1 for the His-Cys-Lys-Phe-Trp-Trp peptide and DTT, respectively. The non-sulfur-…
Number of citations: 0 pubs.acs.org
Y Xu, Q Cao, F Svec, JMJ Fréchet - Analytical chemistry, 2010 - ACS Publications
… -grade solvents (water and acetonitrile), peptides (His-Cys-Lys-Phe-Trp-Trp, Tyr-Gly-Gly-Phe-… In contrast, the pentapeptide His-Cys-Lys-Phe-Trp-Trp with one cysteine residue was not …
Number of citations: 0 pubs.acs.org
Y Lv, FM Alejandro, JMJ Fréchet, F Svec - Journal of Chromatography A, 2012 - Elsevier
… Therefore, we also used a small pentapeptide His-Cys-Lys-Phe-Trp-Trp with one cysteine residue that strongly interacts with the bare gold surface [42]. This peptide was also not …
Number of citations: 0 www.sciencedirect.com
SE Lee, LM Elphick, HB Kramer, AME Jones… - …, 2011 - Wiley Online Library
… peptides by using the commercial peptide His-Cys-Lys-Phe-Trp-Trp as a free thiol-containing … trends with bradykinin thiophosphate and His-Cys-Lys-Phe-Trp-Trp as we had previously …
A Konala, KKR Tetala - Nanomaterials in Chromatography, 2018 - Elsevier
… The selectivity of this monolith was demonstrated using a mixture of four peptides: (1) Tyr–Gly, (2) Phe–Gly–Phe–Gly, (3) Tyr–Gly–Gly–Phe–Leu, and (4) His–Cys–Lys–Phe–Trp–Trp. …
Number of citations: 0 www.sciencedirect.com
LF Ribeiro, JC Masini, F Svec - TrAC Trends in Analytical Chemistry, 2019 - Elsevier
… a test mixture of peptides confirmed that peptides not containing cysteine 45 were eluted as one peak in the dead volume of the column while the pentapeptide His-Cys-Lys-Phe-Trp-Trp …
Number of citations: 0 www.sciencedirect.com

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